Cas no 898763-60-5 (Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate)

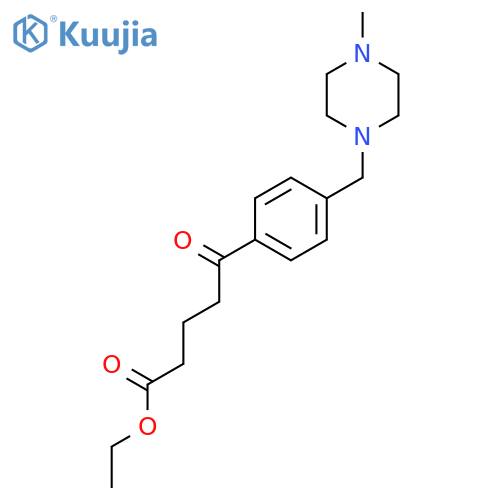

898763-60-5 structure

商品名:Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate

CAS番号:898763-60-5

MF:C19H28N2O3

メガワット:332.437225341797

MDL:MFCD03841832

CID:1946576

PubChem ID:24724607

Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate

- Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

- ETHYL 5-[4-(4-METHYLPIPERAZIN-1-YLMETHYL)PHENYL]-5-OXOVALERATE

- CTK5G4533

- AG-H-64503

- KB-202080

- Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate

- MFCD03841832

- AKOS016020092

- Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate

- 898763-60-5

- DTXSID90643006

- Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate

-

- MDL: MFCD03841832

- インチ: InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3

- InChIKey: WOIPOGHZFWHHGY-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(C)CC2

計算された属性

- せいみつぶんしりょう: 332.21000

- どういたいしつりょう: 332.20999276Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 9

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.092

- ふってん: 460.2°C at 760 mmHg

- フラッシュポイント: 232.1°C

- 屈折率: 1.532

- PSA: 49.85000

- LogP: 2.22590

Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate セキュリティ情報

Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB364620-1 g |

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, 97%; . |

898763-60-5 | 97% | 1g |

€932.90 | 2023-04-26 | |

| Matrix Scientific | 103885-2g |

Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate |

898763-60-5 | 2g |

$726.00 | 2023-09-11 | ||

| Matrix Scientific | 103885-5g |

Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate |

898763-60-5 | 5g |

$1412.00 | 2023-09-11 | ||

| Matrix Scientific | 103885-1g |

Ethyl 5-[4-(4-methylpiperazinomethyl)-phenyl]-5-oxovalerate |

898763-60-5 | 1g |

$437.00 | 2023-09-11 | ||

| A2B Chem LLC | AH89623-1g |

ETHYL 5-[4-(4-METHYLPIPERAZINOMETHYL)PHENYL]-5-OXOVALERATE |

898763-60-5 | 97% | 1g |

$644.00 | 2024-04-19 | |

| Fluorochem | 204594-1g |

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate |

898763-60-5 | 97% | 1g |

£540.00 | 2022-03-01 | |

| abcr | AB364620-2g |

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, 97%; . |

898763-60-5 | 97% | 2g |

€1674.30 | 2025-03-19 | |

| abcr | AB364620-1g |

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate, 97%; . |

898763-60-5 | 97% | 1g |

€932.10 | 2025-03-19 | |

| A2B Chem LLC | AH89623-2g |

ETHYL 5-[4-(4-METHYLPIPERAZINOMETHYL)PHENYL]-5-OXOVALERATE |

898763-60-5 | 97% | 2g |

$1169.00 | 2024-04-19 | |

| A2B Chem LLC | AH89623-5g |

ETHYL 5-[4-(4-METHYLPIPERAZINOMETHYL)PHENYL]-5-OXOVALERATE |

898763-60-5 | 97% | 5g |

$2291.00 | 2024-04-19 |

Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

898763-60-5 (Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898763-60-5)Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate

清らかである:99%/99%/99%

はかる:1g/2g/5g

価格 ($):1489.0/2794.0/5585.0